2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazoline family This compound features a quinazolinone core with a trifluoromethyl group attached to the phenyl ring, and a thioxo group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the cyclization of an appropriate precursor, such as a 2-aminobenzamide derivative, with a trifluoromethyl-substituted phenyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology
In biological research, 2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one has shown potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects, making it a candidate for drug development.
Industry
In industry, this compound could be used in the manufacture of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure and properties may offer advantages in various applications.
Mechanism of Action
The mechanism by which 2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance binding affinity to certain receptors or enzymes. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one
2-thioxo-3-(2-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one
2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives with different substituents on the phenyl ring
Uniqueness
What sets this compound apart from its analogs is the position of the trifluoromethyl group on the phenyl ring. This structural difference can significantly impact the compound's physical, chemical, and biological properties, making it unique in its applications.
Properties
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)9-5-7-10(8-6-9)20-13(21)11-3-1-2-4-12(11)19-14(20)22/h1-8H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBUVFFLIGXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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